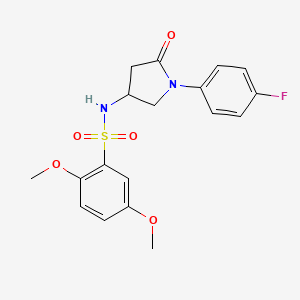
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a pyrrolidinone ring, and a dimethoxybenzenesulfonamide moiety, making it a versatile molecule for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the condensation of a suitable amine with a carboxylic acid derivative under reflux conditions, followed by acid-mediated cyclization to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Attachment of the Dimethoxybenzenesulfonamide Moiety: The final step involves the sulfonation of the dimethoxybenzene ring, followed by coupling with the pyrrolidinone-fluorophenyl intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the fluorophenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varied functional groups.
科学的研究の応用
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
作用機序
The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide: Lacks the pyrrolidinone ring, resulting in different chemical properties and biological activities.
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide:
Uniqueness
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
生物活性
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has gained attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure that includes:
- Fluorophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
- Pyrrolidinone Ring : Contributes to its pharmacological properties.
- Dimethoxybenzenesulfonamide Moiety : Imparts unique chemical reactivity.
The molecular formula for this compound is C16H18FN2O4S, with a molecular weight of 350.39 g/mol.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, which are crucial in various signaling pathways. For example, it has shown promising results in inhibiting Met kinase activity, which is implicated in cancer progression .
- Cellular Pathway Modulation : It may influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In preclinical studies:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .
- In vivo Efficacy : In animal models, it has been shown to induce tumor stasis in xenograft models of gastric carcinoma after oral administration .
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective properties:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have been shown to inhibit MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide | Lacks pyrrolidinone ring | Different activity profile |
| N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide | Chlorine instead of fluorine | Varying potency against kinases |
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound in human gastric carcinoma models. Results indicated complete tumor stasis in treated groups compared to controls .
- Neurodegenerative Disorders : Another investigation focused on the compound's MAO inhibitory effects. It was found that derivatives with similar structures exhibited significant selectivity for MAO-B inhibition, suggesting potential applications in treating Alzheimer's disease .
特性
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-7-8-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-12(19)4-6-14/h3-8,10,13,20H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYOUCRVPZEYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













